2,4-Dichloro-3-fluorobenzotrifluoride
Overview
Description
2,4-Dichloro-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Cl2F4 and a molecular weight of 232.99 g/mol . It is a colorless to slightly yellow liquid with low volatility . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,4-Dichloro-3-fluorobenzotrifluoride typically involves the chlorination and fluorination of benzotrifluoride derivatives. One common method starts with 2,4-dichlorobenzotrifluoride as a raw material. The process involves primary nitration, followed by separation and purification steps . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
2,4-Dichloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sulfuric acid, aluminum chloride, and iron, with reaction conditions varying based on the desired product.
Major Products: The reactions can yield a variety of products, including other fluorinated and chlorinated benzotrifluoride derivatives.
Scientific Research Applications
2,4-Dichloro-3-fluorobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology and Medicine: The compound is used in the development of pharmaceuticals and agrochemicals due to its bioactive properties.
Mechanism of Action
The mechanism by which 2,4-Dichloro-3-fluorobenzotrifluoride exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in biochemical pathways. These interactions are influenced by the compound’s ability to form stable complexes with target molecules, affecting their function and activity .
Comparison with Similar Compounds
2,4-Dichloro-3-fluorobenzotrifluoride can be compared with other similar compounds, such as:
2,4-Dichlorobenzotrifluoride: This compound has similar chemical properties but lacks the fluorine atom at the 3-position.
2-Chloro-4-fluorobenzotrifluoride: This compound has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1,3-dichloro-2-fluoro-4-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEOVOXDYKDHON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.